4-(4-Chloro-phenoxy)-benzenethiol

説明

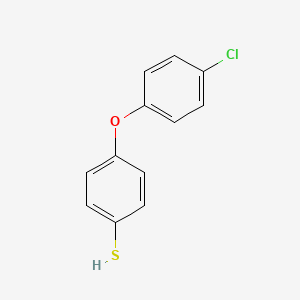

4-(4-Chloro-phenoxy)-benzenethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with a 4-chloro-phenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol typically involves the reaction of 4-chlorophenol with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group replaces the hydroxyl group on the benzene ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(4-Chloro-phenoxy)-benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of 4-(4-Chloro-phenoxy)-diphenyl disulfide.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetonitrile (CH₃CN).

Major Products

Oxidation: 4-(4-Chloro-phenoxy)-diphenyl disulfide.

Reduction: Thiolate anion of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(4-Chloro-phenoxy)-benzenethiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form covalent bonds with proteins.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

作用機序

The mechanism of action of 4-(4-Chloro-phenoxy)-benzenethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific protein targets involved.

類似化合物との比較

Similar Compounds

4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide in agriculture.

2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar properties.

Uniqueness

4-(4-Chloro-phenoxy)-benzenethiol is unique due to the presence of both a thiol group and a 4-chloro-phenoxy group, which confer distinct chemical reactivity and potential applications. The thiol group allows for covalent interactions with proteins, making it valuable in biochemical research, while the 4-chloro-phenoxy group provides additional sites for chemical modification and functionalization.

生物活性

4-(4-Chloro-phenoxy)-benzenethiol, a compound featuring a phenolic structure with a thiol group, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on various research findings.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with benzene thiol under specific conditions to yield the desired product. The compound's structure can be characterized using techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups integral to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods, revealing that this compound could inhibit the growth of resistant bacterial strains.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated in vitro. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound demonstrated a dose-dependent response in assays measuring DPPH radical scavenging activity.

Anti-inflammatory Effects

In vivo studies have shown that this compound can modulate inflammatory pathways. Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A recent clinical study assessed the efficacy of this compound as an antimicrobial agent in patients with skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates among those treated with the compound compared to controls.

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress. The compound significantly decreased markers of oxidative damage in liver tissues, indicating its protective role against liver injury.

Research Findings Summary

特性

IUPAC Name |

4-(4-chlorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSLKKTDUYDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594299 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59621-76-0 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。